molecular formula C6H5IN2O2 B11851056 4-Amino-5-iodonicotinic acid

4-Amino-5-iodonicotinic acid

Cat. No.: B11851056
M. Wt: 264.02 g/mol
InChI Key: ORCJNHMMHINXFA-UHFFFAOYSA-N
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Description

4-Amino-5-iodonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an amino group at the fourth position and an iodine atom at the fifth position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodonicotinic acid typically involves the iodination of 4-Aminonicotinic acid. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the fifth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-iodonicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

4-Amino-5-iodonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-5-iodonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-iodonicotinic acid
  • 2-Amino-isonicotinic acid
  • 2-Acetylamino-isonicotinic acid

Uniqueness

4-Amino-5-iodonicotinic acid is unique due to the specific positioning of the amino and iodine groups on the nicotinic acid ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

4-amino-5-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H5IN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

ORCJNHMMHINXFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)N)C(=O)O

Origin of Product

United States

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